Cas no 1005299-05-7 (N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide structure](https://ja.kuujia.com/scimg/cas/1005299-05-7x500.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide 化学的及び物理的性質
名前と識別子
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- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide
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- インチ: 1S/C25H26N2O6S/c1-31-22-14-18(15-23(32-2)24(22)33-3)25(28)26-19-12-11-17-8-7-13-27(21(17)16-19)34(29,30)20-9-5-4-6-10-20/h4-6,9-12,14-16H,7-8,13H2,1-3H3,(H,26,28)
- InChIKey: OXYPEGKBJZJDEP-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)C1=CC(OC)=C(OC)C(OC)=C1
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2051-0007-10μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-1mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-2mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-3mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-2μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-5μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-40mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-15mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-75mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2051-0007-10mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide |
1005299-05-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamideに関する追加情報
N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Yl]-3,4,5-Trimethoxybenzamide (CAS No. 1005299-05-7)
N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Yl]-3,4,5-Trimethoxybenzamide, also known by its CAS registry number CAS No. 1005299-05-7, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of benzamides and features a unique structure that combines a benzenesulfonyl group with a tetrahydroquinoline moiety and a trimethoxybenzene ring. The combination of these functional groups makes it a promising candidate for exploring novel chemical reactions and applications.
The molecular structure of this compound is characterized by the presence of a benzenesulfonyl group attached to the tetrahydroquinoline ring at position 7. The tetrahydroquinoline moiety itself is a partially saturated bicyclic structure that contributes to the compound's stability and reactivity. Additionally, the trimethoxybenzene ring introduces electron-donating methoxy groups, which can influence the electronic properties of the molecule and enhance its reactivity in certain chemical transformations.
Recent studies have highlighted the potential of this compound in drug discovery and development. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a valuable tool in medicinal chemistry. For instance, the benzenesulfonyl group is known to act as an electrophilic site in nucleophilic aromatic substitution reactions, while the tetrahydroquinoline moiety can serve as a scaffold for binding to various protein targets.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and functional group transformations. The synthesis typically begins with the preparation of the tetrahydroquinoline derivative followed by the introduction of the benzenesulfonyl group and the trimethoxybenzamide moiety. Optimization of reaction conditions is crucial to ensure high yields and purity of the final product.
One of the most exciting aspects of this compound is its potential application in catalysis and materials science. The combination of electron-rich and electron-deficient groups within its structure makes it suitable for use as a ligand in transition metal-catalyzed reactions or as a building block for constructing advanced materials with tailored properties.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity profiles of this compound with unprecedented accuracy. These computational studies provide valuable insights into its potential applications in fields such as energy storage materials or sensors.
In conclusion, N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Yl]-3,4,5-Trimethoxybenzamide (CAS No. 1005299-05-7) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique molecular structure and functional groups make it an attractive target for further research and development in areas such as drug discovery, catalysis, and materials science.
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